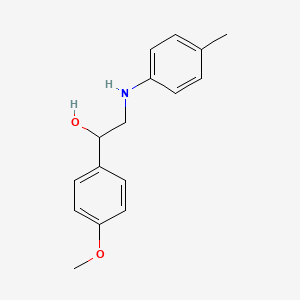

1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol, also known as 4-Methoxy-phenyl)-2-p-tolylaminoethanol, is a versatile compound used in a variety of research applications. It is an important organic compound used as a starting material for the synthesis of various compounds and as a reagent in various chemical reactions. This compound has been widely studied for its potential applications in the field of biochemistry, pharmacology and pharmaceuticals.

Scientific Research Applications

Asymmetric Synthesis and Uroselectivity Evaluation

Both enantiomers of a compound structurally related to 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol were synthesized and evaluated for their uroselectivity in comparison with other α1-adrenoceptor agonists. This research demonstrates the potential of asymmetric synthesis in producing compounds with specific pharmacological properties (Philippo et al., 1997).

Fluorescence Quenching in Liquid Stage

The interaction of colloidal silver nanoparticles with a blue emitting dye structurally similar to 1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol was studied, revealing the significance of fluorescence quenching measurements in understanding dye-nanoparticle interactions (Khan & Asiri, 2016).

Biocatalytic Production Optimization

Optimization of experimental conditions for the biocatalytic production of an enantiomerically pure compound, using Lactobacillus senmaizuke, highlights the importance of biocatalysis in the synthesis of drug intermediates. This study shows the role of culture parameters in enhancing bioreduction reactions for pharmaceutical applications (Kavi et al., 2021).

Nonlinear Optical Material Study

Spectroscopic investigations and density functional theory analysis on a compound with a non-linear optical material property indicate the potential of such materials in applications requiring non-linear optical activity, such as in photonics and telecommunications (Hijas et al., 2018).

Pyrolysis Characteristic Analysis

Research into the pyrolysis characteristics of β-O-4 type model compounds, including those with methoxy substituents, contributes to a better understanding of the thermal degradation processes of lignin and related compounds. This is crucial for advancing biofuel production technologies (Li et al., 2016).

Mechanism of Action

Target of Action

For instance, Apixaban, a compound with a similar methoxyphenyl structure, is a direct inhibitor of activated factor X (FXa), a key player in the coagulation cascade . Another compound, 4-Methoxyamphetamine, acts as a potent and selective serotonin releasing agent and binds to alpha receptors .

Mode of Action

For instance, Apixaban inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . 4-Methoxyamphetamine, on the other hand, mediates its effects by binding to alpha receptors .

Biochemical Pathways

For example, Apixaban indirectly inhibits platelet aggregation by reducing thrombin generation .

Pharmacokinetics

Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

For instance, Apixaban has been found to have antithrombotic efficacy in pre-clinical studies .

properties

IUPAC Name |

1-(4-methoxyphenyl)-2-(4-methylanilino)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-12-3-7-14(8-4-12)17-11-16(18)13-5-9-15(19-2)10-6-13/h3-10,16-18H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVJEYQVRSCQCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC(C2=CC=C(C=C2)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxy-phenyl)-2-p-tolylamino-ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)